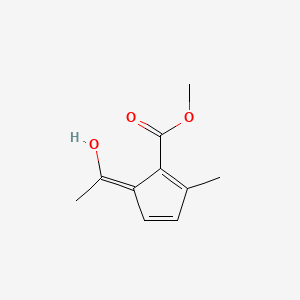
Basic Red 54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basic Red 54: is a cationic dye, also known as Cationic Red X-NL or Cationic Red L-GTLP. It is primarily used for dyeing acrylic fibers, acrylic scattered wool, and modified polyester. The compound is characterized by its vibrant red color and is soluble in water, forming a red solution. This compound is relatively stable under light, air, and acidic conditions but tends to fade in neutral and weakly alkaline environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Red 54 is typically synthesized through the reaction of phthalic acid or dimethylaniline derivatives. The process involves several steps, including nitration, reduction, and diazotization, followed by coupling with appropriate amines to form the final dye product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of reactors for nitration and reduction, followed by purification steps to isolate the dye. The final product is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Basic Red 54 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines under reducing conditions.
Substitution: The dye can undergo substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Corresponding amines and other reduced forms.
Substitution Products: Modified dye molecules with different functional groups.
Scientific Research Applications
Chemistry: Basic Red 54 is used as a pH indicator and in various analytical techniques to detect the presence of specific ions and compounds .
Biology: In biological research, this compound is used as a staining agent for visualizing cellular structures and components under a microscope .
Medicine: The dye is used in histological staining to highlight specific tissues and cells in medical diagnostics .
Industry: this compound is widely used in the textile industry for dyeing fabrics, particularly acrylic fibers. It is also used in the production of colored inks and paints .
Mechanism of Action
Mechanism of Action: Basic Red 54 exerts its effects by binding to specific sites on the target molecules, such as proteins or nucleic acids. The binding process involves electrostatic interactions between the cationic dye and the negatively charged sites on the target molecules .
Molecular Targets and Pathways: The primary molecular targets of this compound include cellular proteins and nucleic acids. The dye binds to these targets, altering their structure and function, which can be visualized under a microscope .
Comparison with Similar Compounds
- Basic Red 9
- Basic Red 18
- Basic Violet 10
- Basic Blue 41
Basic Red 54 stands out due to its vibrant color, stability, and wide range of applications in different fields.
Properties
CAS No. |
12270-28-9 |
|---|---|
Molecular Formula |
C41H50N2O11 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




